molecular formula C11H21NO2 B8459130 ethyl-N-(cycloheptyl)glycinate

ethyl-N-(cycloheptyl)glycinate

Cat. No.: B8459130
M. Wt: 199.29 g/mol
InChI Key: SVVLSKMUWVMIJF-UHFFFAOYSA-N
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Description

Ethyl-N-(cycloheptyl)glycinate (CAS: 917603-79-3) is a glycine-derived ester with a cycloheptylcarbonyl substituent. Its molecular formula is C₁₅H₂₇NO₃ (molecular weight: 269.38 g/mol), featuring a seven-membered cycloheptane ring attached to the glycine backbone via a carbonyl group . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing complex molecules like dabigatran etexilate precursors . Its structural uniqueness lies in the cycloheptyl group, which confers distinct steric and electronic properties compared to smaller or heterocyclic analogs.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-(cycloheptylamino)acetate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)9-12-10-7-5-3-4-6-8-10/h10,12H,2-9H2,1H3

InChI Key

SVVLSKMUWVMIJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key References
Ethyl-N-(cycloheptyl)glycinate C₁₅H₂₇NO₃ Cycloheptylcarbonyl group 269.38
Ethyl-N-(2-isopropyl-5-methylcyclohexyl)glycinate C₁₅H₂₇NO₃ Cyclohexylcarbonyl with isopropyl/methyl groups 269.38
Ethyl-N-[(5-methylthiophen-3-yl)carbonyl]glycinate C₁₀H₁₃NO₃S Thiophene ring with methyl group 227.28
Methyl-N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate C₁₁H₁₃ClNO₄S Chlorophenyl and sulfonyl groups 290.74
Ethyl-N-[(4-methylphenyl)sulfonyl]glycinate C₁₁H₁₅NO₄S Tosyl (sulfonyl) group 265.30

Key Observations :

  • Cycloheptyl vs.
  • Heterocyclic Derivatives: The thiophene-based analog (C₁₀H₁₃NO₃S) introduces sulfur, lowering molecular weight and increasing polarity, which may alter solubility and metabolic stability .
  • Sulfonyl and Chlorinated Derivatives : Sulfonyl-containing compounds (e.g., ) exhibit higher polarity and electron-withdrawing effects, influencing reactivity in peptide coupling or hydrolysis resistance .

Physicochemical and Functional Properties

Solubility and Stability:
  • Cycloheptyl Derivative : The bulky cycloheptyl group likely reduces aqueous solubility compared to smaller analogs like the thiophene derivative () but enhances lipid bilayer penetration .
  • Sulfonyl Derivatives : Ethyl-N-[(4-methylphenyl)sulfonyl]glycinate () shows higher polarity, making it more soluble in polar solvents but less stable under acidic conditions .
Reactivity:
  • The cycloheptyl group’s conformational flexibility may improve binding affinity in enzymatic targets compared to rigid heterocycles (e.g., oxadiazole in ) .
  • Chlorinated analogs () exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions—useful in prodrug design .

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